molecular formula C7H6N4O2S B12323403 Theophylline-8-thione

Theophylline-8-thione

Cat. No.: B12323403
M. Wt: 210.22 g/mol
InChI Key: MNOLDEWETDDULX-UHFFFAOYSA-N
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Description

Theophylline-8-thione is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound, like its parent compound, is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline-8-thione typically involves the introduction of a thione group into the theophylline molecule. One common method is the reaction of theophylline with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thiocarbonyl groups under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Theophylline-8-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thione group can be reduced back to the corresponding carbonyl compound.

    Substitution: The thione group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Theophylline.

    Substitution: Various substituted theophylline derivatives depending on the nucleophile used.

Scientific Research Applications

Theophylline-8-thione has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of thione groups and their interactions with various reagents.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in respiratory diseases and other conditions where theophylline is already used.

    Industry: this compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of Theophylline-8-thione is similar to that of theophylline. It is believed to exert its effects through several pathways:

    Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it increases the levels of cyclic AMP, leading to bronchodilation and anti-inflammatory effects.

    Adenosine Receptor Antagonism: It blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.

    Histone Deacetylase Activation: This pathway is involved in its anti-inflammatory effects.

Comparison with Similar Compounds

    Theophylline: The parent compound, primarily used for its bronchodilator effects.

    Caffeine: Another methylxanthine with similar stimulant effects but different pharmacokinetics.

    Theobromine: A related compound found in chocolate, with milder stimulant effects.

Uniqueness: Theophylline-8-thione is unique due to the presence of the thione group, which imparts different chemical reactivity and potential biological activities compared to its parent compound and other methylxanthines. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

1,3-dimethyl-8-sulfanylidenepurine-2,6-dione

InChI

InChI=1S/C7H6N4O2S/c1-10-4-3(8-6(14)9-4)5(12)11(2)7(10)13/h1-2H3

InChI Key

MNOLDEWETDDULX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=S)N=C2C(=O)N(C1=O)C

Origin of Product

United States

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